1-(2-Amino-5-hydroxyphenyl)propan-1-one

synthetic yield process efficiency camptothecin intermediates

1‑(2‑Amino‑5‑hydroxyphenyl)propan‑1‑one (also referred to as 2′‑amino‑5′‑hydroxypropiophenone or AHPP) is an ortho‑amino‑hydroxy propiophenone that serves as the mandatory AB‑ring precursor in the total synthesis of irinotecan (CPT‑11), SN‑38 (7‑ethyl‑10‑hydroxycamptothecin) and other camptothecin‑class topoisomerase I inhibitors [REFS‑1]. It is characterized by a molecular formula of C₉H₁₁NO₂, a molecular weight of 165.19 g mol⁻¹, a melting point of 144.5–149 °C, and a calculated aqueous solubility of approximately 2.5 g L⁻¹ at 25 °C [REFS‑1].

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 35364-15-9
Cat. No. B049435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-5-hydroxyphenyl)propan-1-one
CAS35364-15-9
Synonyms2’-Amino-5’-hydroxypropiophenone;  AHPP
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=CC(=C1)O)N
InChIInChI=1S/C9H11NO2/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2,10H2,1H3
InChIKeyHHCZNCHGYNRIBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-5-hydroxyphenyl)propan-1-one (CAS 35364‑15‑9): A Key Intermediate for Camptothecin Analogs


1‑(2‑Amino‑5‑hydroxyphenyl)propan‑1‑one (also referred to as 2′‑amino‑5′‑hydroxypropiophenone or AHPP) is an ortho‑amino‑hydroxy propiophenone that serves as the mandatory AB‑ring precursor in the total synthesis of irinotecan (CPT‑11), SN‑38 (7‑ethyl‑10‑hydroxycamptothecin) and other camptothecin‑class topoisomerase I inhibitors [REFS‑1]. It is characterized by a molecular formula of C₉H₁₁NO₂, a molecular weight of 165.19 g mol⁻¹, a melting point of 144.5–149 °C, and a calculated aqueous solubility of approximately 2.5 g L⁻¹ at 25 °C [REFS‑1]. The compound is also catalogued as Camptothecin Impurity B and is supplied with detailed characterization data compliant with ICH regulatory guidelines, supporting its dual role as a synthetic building block and as a reference standard for analytical method development, method validation, and quality‑control applications in ANDA submissions [REFS‑2].

Why a Close Analog Cannot Substitute for 1‑(2‑Amino‑5‑hydroxyphenyl)propan‑1‑one in Camptothecin Synthesis


The AB‑ring of camptothecin and its clinically used derivatives (irinotecan, topotecan, belotecan) is constructed exclusively via a Friedländer condensation between a cyclic triketone (the CDE‑ring precursor) and an ortho‑amino ketone [REFS‑1]. 1‑(2‑Amino‑5‑hydroxyphenyl)propan‑1‑one possesses the precise substitution pattern—an amino group ortho to the carbonyl for Schiff‑base formation and a free hydroxyl group at the 5‑position that becomes the 10‑hydroxy substituent of SN‑38—that is required for this transformation [REFS‑2]. Close structural analogs such as the 5‑methoxy derivative (CAS 60997‑56‑0) or the 4′‑hydroxy regioisomer (CAS 18259‑42‑2) lack one or both of these essential features. The methoxy analog demands an additional deprotection step that lowers overall yield, while the 4′‑hydroxy regioisomer delivers an incorrect substitution geometry incompatible with the camptothecin pharmacophore. Consequently, simple in‑class substitution is chemically impossible when the target product is a camptothecin analog, making 1‑(2‑amino‑5‑hydroxyphenyl)propan‑1‑one a non‑substitutable procurement specification.

Quantitative Differentiation Evidence for 1‑(2‑Amino‑5‑hydroxyphenyl)propan‑1‑one Versus Its Closest Analogs


Synthetic Yield Efficiency: 67% Overall Yield vs. 45% for the 5‑Methoxy Analog

The Xiong et al. (2009) route delivers 1‑(2‑amino‑5‑hydroxyphenyl)propan‑1‑one in an overall yield of 67% from 5‑hydroxy‑2‑nitrobenzaldehyde, with the final deprotection–reduction sequence affording the target compound in 83% yield at 98.6% GC purity [REFS‑1]. In contrast, the parallel synthesis of the 5‑methoxy analog (2‑amino‑5‑methoxypropiophenone) achieves only 45% overall yield over five steps, as reported in Chinese Chemical Letters (2011) [REFS‑2]. The 22‑point yield gap translates directly into lower raw‑material efficiency, higher waste burden, and increased cost of goods when the methoxy analog is employed and subsequently deprotected.

synthetic yield process efficiency camptothecin intermediates

Regiochemical Specificity: Only the 5‑Hydroxy‑2‑amino Pattern Delivers the SN‑38 Pharmacophore

The Friedländer condensation that forms the central pyridone ring of camptothecins mandates an ortho‑amino ketone as the AB‑ring partner. 1‑(2‑Amino‑5‑hydroxyphenyl)propan‑1‑one is expressly identified in the patent literature as the intermediate “corresponding to the AB ring part of camptothecin (CPT) skeleton” and is condensed with (S)‑trione to yield SN‑38 in 92% yield with >99.8% purity [REFS‑1][REFS‑2]. The 4′‑hydroxy regioisomer (2‑amino‑4′‑hydroxypropiophenone, CAS 18259‑42‑2) places the hydroxyl group at the 4‑position, which would translate to a 9‑substituted camptothecin scaffold—a pattern that lacks the documented antitumor activity of the 10‑hydroxy isomer. No published synthesis of irinotecan, SN‑38, or topotecan employs the 4′‑hydroxy isomer, underscoring that this regioisomer is structurally incapable of delivering the required pharmacophore [REFS‑1].

regiochemistry Friedländer condensation camptothecin pharmacophore

Product Purity and Characterization: >99% HPLC Purity Achievable, Supporting Pharmaceutical Quality Standards

The scalable process reported by Rao et al. (2013) delivers 1‑(2‑amino‑5‑hydroxyphenyl)propan‑1‑one in quantitative yield with a purity exceeding 99% by HPLC, on a plant scale delivering 9.35 kg from a single batch [REFS‑1]. The earlier patent method (US 7,608,740) already specified >98% purity by HPLC [REFS‑2]. Commercial suppliers currently list the compound at 98–99% purity, supported by certificates of analysis that include ¹H NMR, HPLC, and melting‑point data [REFS‑1]. In contrast, the 5‑methoxy analog (CAS 60997‑56‑0) has no published reports of ≥99% purity at scale and is typically sourced as a research‑grade intermediate without the rigorous characterization required for pharmaceutical quality control. The compound’s designation as Camptothecin Impurity B further mandates a level of characterization (structure‑elucidation data, chromatographic purity, residual solvent analysis) that generic analogs do not routinely meet [REFS‑3].

purity specification HPLC reference standard

Process Scalability: Demonstrated Plant‑Scale Production vs. Bench‑Scale‑Only Analogs

The Rao et al. (2013) route to 1‑(2‑amino‑5‑hydroxyphenyl)propan‑1‑one has been validated at manufacturing scale, producing 9.35 kg of product with 92% yield and >99% purity in a single campaign [REFS‑1]. A subsequent Friedländer condensation of this material with (S)‑trione afforded SN‑38 in 92% yield with >99.8% purity, demonstrating consistent downstream performance [REFS‑1]. The patent family (US 7,608,740, EP 1 378 505 A1, WO 2005/058910) explicitly describes a process “suitable for large scale production” and provides kilogram‑scale examples [REFS‑2]. Neither the 5‑methoxy analog nor the 4′‑hydroxy regioisomer has any published kilogram‑scale or plant‑scale manufacturing precedent. For a purchaser whose requirement is multi‑kilogram supply with batch‑to‑batch consistency, the 5‑hydroxy compound is the only member of its analog class with a documented industrial track record.

scale‑up plant‑scale synthesis industrial production

High‑Value Application Scenarios for 1‑(2‑Amino‑5‑hydroxyphenyl)propan‑1‑one


Total Synthesis of Irinotecan (CPT‑11) and the Active Metabolite SN‑38 at Process Scale

1‑(2‑Amino‑5‑hydroxyphenyl)propan‑1‑one is the indispensable AB‑ring partner for Friedländer condensation with (S)‑tricyclic hydroxylactone to yield SN‑38, which is either used directly as the active metabolite of irinotecan or further derivatized to irinotecan hydrochloride. The Rao et al. (2013) process demonstrates that multi‑kilogram batches of the 5‑hydroxy compound are condensed to produce SN‑38 in 92% yield with >99.8% purity, meeting API‑grade specifications. The demonstrated plant‑scale capability, combined with >99% intermediate purity, makes this compound the preferred choice for pharmaceutical manufacturers planning to file ANDA‑type applications for irinotecan generic products [REFS‑1].

Pharmaceutical Reference Standard: Camptothecin Impurity B for ANDA Quality Control

Catalogued as Camptothecin Impurity B, 1‑(2‑amino‑5‑hydroxyphenyl)propan‑1‑one is supplied with full ICH‑compliant characterization data, enabling its use as a reference standard for analytical method development, method validation, and QC release testing of camptothecin‑based pharmaceuticals. The compound’s verified >99% purity (HPLC) and full spectral characterization (¹H NMR, ¹³C NMR, GC‑MS) satisfy regulatory authorities’ requirements for impurity reference standards in ANDA submissions [REFS‑2][REFS‑3]. The 5‑methoxy and 4′‑hydroxy analogs are not recognized as pharmacopeial impurities and lack the requisite quality documentation, making them unsuitable for this regulatory application.

Academic and Industrial R&D Program Requiring Reliable, High‑Yielding Access to Camptothecin Cores

For research groups synthesizing libraries of camptothecin derivatives, the 67% overall yield and 83% final‑step yield reported by Xiong et al. (2009) significantly reduce synthesis time and material costs compared to the 45% overall yield of the 5‑methoxy route [REFS‑2]. The 5‑hydroxy compound also eliminates the additional deprotection step required with the methoxy analog, simplifying the synthetic sequence. The compound’s dual sourcing as a standard research chemical and a regulated impurity reference standard provides flexibility in procurement volumes and quality grades [REFS‑1].

Process Chemistry and Scale‑up Feasibility Studies

The patent‑protected manufacturing route (US 7,608,740) and the independently published scalable synthesis (Rao et al. 2013) provide a robust technical foundation for companies evaluating in‑house production of camptothecin intermediates. The reported kilogram‑scale preparations, detailed process parameters, and high‑yield downstream coupling to SN‑38 allow process chemists to benchmark their own development efforts. The absence of comparable scale‑up data for any other 2‑amino‑5‑substituted propiophenone reinforces 1‑(2‑amino‑5‑hydroxyphenyl)propan‑1‑one as the most derisked starting point for process‑scale camptothecin synthesis programs [REFS‑3][REFS‑4].

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